molecular formula C28H31N3O5S2 B2625813 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 1321966-52-2

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2625813
CAS RN: 1321966-52-2
M. Wt: 553.69
InChI Key: AKHUYVUTVOZZBR-ZIADKAODSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The sulfonyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under study. For example, the presence of multiple polar groups could make the compound soluble in polar solvents like water or methanol .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Agents

    The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety have demonstrated antimicrobial properties. These compounds were synthesized through reactions involving ethoxycarbonylhydrazones and morpholinoethanamine, further treated with aryl sulfonyl chlorides to obtain 2-arylsulfonyl-1,2,4-triazole-3-ones, showing good to moderate antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012) Design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents.

  • Cancer Research

    Certain quinazolinone analogs have shown promising antitumor activities. These compounds were synthesized and evaluated using the National Cancer Institute's antitumor screen protocol, demonstrating significant potential as antitumor agents. This suggests that similar structures could be explored for cancer research applications (Al-Obaid et al., 2009) Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs.

  • Antioxidant Properties

    The synthesis of pyrazolopyridine derivatives has shown that these compounds exhibit antioxidant properties, suggesting a potential application in the development of antioxidant agents. This indicates that compounds with similar structural features may also possess useful antioxidant activities (Gouda, 2012) Synthesis and Antioxidant Evaluation of Some New Pyrazolopyridine Derivatives.

  • Anticancer Agents

    Phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing potent cytotoxic activity. This highlights the potential of similar compounds in the development of anticancer agents (Ravichandiran et al., 2019) Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety.

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential biological activities. It could also be interesting to study its physical and chemical properties, such as its solubility, melting point, and stability .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-ethoxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2/c1-4-35-16-15-31-25-14-11-21-7-5-6-8-24(21)26(25)37-28(31)29-27(32)22-9-12-23(13-10-22)38(33,34)30-17-19(2)36-20(3)18-30/h5-14,19-20H,4,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHUYVUTVOZZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

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